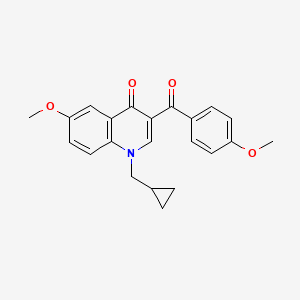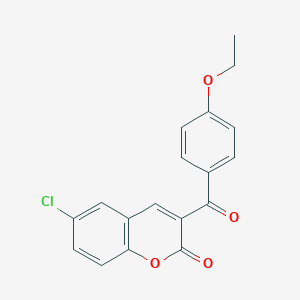
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, commonly referred to as CPM-MMB-1, is a synthetic quinoline derivative with a wide range of applications in the scientific research and laboratory fields. It has been studied extensively for its biochemical and physiological effects and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
CPM-MMB-1 has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies of cell signaling pathways, gene expression, metabolic pathways, and enzyme activity. It has also been used in studies of drug targets and drug-drug interactions. In addition, CPM-MMB-1 has been used in studies of the effects of various compounds on the cardiovascular system, respiratory system, and nervous system.
Mécanisme D'action
The exact mechanism of action of CPM-MMB-1 is still not fully understood. However, it is believed that CPM-MMB-1 binds to certain proteins and enzymes in the body, modulating their activity and thereby affecting the biochemical and physiological processes they are involved in. It is also believed that CPM-MMB-1 may interact with certain receptors in the body, affecting their activity and thus influencing the activity of the cells they are connected to.
Biochemical and Physiological Effects
CPM-MMB-1 has been shown to have a wide range of biochemical and physiological effects. In studies of cell signaling pathways, CPM-MMB-1 has been shown to modulate the activity of certain proteins and enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of gene expression, CPM-MMB-1 has been shown to modulate the activity of certain transcription factors, resulting in changes in gene expression. In studies of metabolic pathways, CPM-MMB-1 has been shown to modulate the activity of certain enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of drug targets and drug-drug interactions, CPM-MMB-1 has been shown to modulate the activity of certain receptors, resulting in changes in the activity of the drugs they are connected to.
Avantages Et Limitations Des Expériences En Laboratoire
CPM-MMB-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also non-toxic and does not have any known side effects. However, CPM-MMB-1 is not suitable for use in humans or animals, and should only be used in laboratory experiments.
Orientations Futures
There are a number of potential future directions for research on CPM-MMB-1. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research is needed to explore its potential use in the treatment of various diseases and conditions. Other potential future directions for research include studies of its potential use in the diagnosis and treatment of cancer, as well as its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
CPM-MMB-1 is synthesized through a series of steps starting with the reaction of 1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinoline (CPM-MB) with potassium tert-butoxide. This reaction results in the formation of a quinoline derivative, which is then reacted with acetic anhydride to form CPM-MMB-1. The reaction can be summarized as follows:
CPM-MB + Kt-Bu → CPM-MMB-1 + Ac2O
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-16-7-5-15(6-8-16)21(24)19-13-23(12-14-3-4-14)20-10-9-17(27-2)11-18(20)22(19)25/h5-11,13-14H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONOTXGWNXUOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)
![2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462956.png)
![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462990.png)



![1-benzyl-N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6463010.png)
![6-acetyl-2-{[(2Z)-3-carbamothioyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B6463019.png)
![N'-[(Z)-amino(6,8-dichloro-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B6463025.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6463026.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6463032.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B6463044.png)